N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline
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Overview
Description
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline is a chemical compound known for its role as an impurity in the synthesis of certain pharmaceuticals, such as enalapril . This compound is characterized by its complex structure, which includes an ethoxy group, a dioxo group, and a phenylbutan moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of (S)-1-ethoxy-1,4-dioxo-4-phenylbutan-2-yl with D-alanine . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high purity and yield, often accompanied by a Certificate of Analysis to verify the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy of measurements.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as an impurity in pharmaceutical formulations to understand its impact on drug efficacy and safety.
Mechanism of Action
The mechanism of action of N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
Enalapril: A related compound used as an antihypertensive agent.
Moexipril: Another similar compound with comparable structural features.
Uniqueness
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline is unique due to its specific structural configuration and the presence of both ethoxy and dioxo groups. This uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
88098-09-3 |
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Molecular Formula |
C20H26N2O6 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(1-ethoxy-1,4-dioxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-3-28-20(27)15(12-17(23)14-8-5-4-6-9-14)21-13(2)18(24)22-11-7-10-16(22)19(25)26/h4-6,8-9,13,15-16,21H,3,7,10-12H2,1-2H3,(H,25,26)/t13-,15?,16-/m0/s1 |
InChI Key |
MXCSVTIFEAAXAA-VFDRBLODSA-N |
Isomeric SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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